molecular formula C12H14O3 B3422189 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid CAS No. 2471-69-4

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

Cat. No. B3422189
CAS RN: 2471-69-4
M. Wt: 206.24 g/mol
InChI Key: DSVHLKAPYHAYFF-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (MTN) is a polyphenol . It has the empirical formula C11H14O and a molecular weight of 162.23 . It has been shown to be effective against Alzheimer’s disease in vitro and in vivo .


Synthesis Analysis

The synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves several steps . The yield of the synthesis process is around 58% .


Molecular Structure Analysis

The molecular structure of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be represented by the SMILES string COc1ccc2CCCCc2c1 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

MTN is able to bind to the polymerase chain reaction (PCR) product of APP and inhibit it from binding to heme oxygenase . This suggests that MTN may have potential applications in the treatment of diseases such as Alzheimer’s.


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.54 (lit.) . It has a boiling point of 90-95 °C/1 mmHg (lit.) and a density of 1.033 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chemical Reagent

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid is used as a chemical reagent . Chemical reagents are substances or compounds that are added to a system in order to bring about a chemical reaction or are present at the start of a reaction.

Organic Intermediate

This compound serves as an organic intermediate . Organic intermediates are often used in the synthesis of other chemical compounds, including pharmaceuticals and dyes.

Fine Chemicals

It is used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.

Pharmaceutical Research and Development

The compound is utilized in pharmaceutical research and development . It can be used in the synthesis of drugs or in the development of new pharmaceutical therapies.

Inhibitor of Programmed Cell Death

Research has shown that this compound can be used in the design and synthesis of small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . These inhibitors are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies .

Influenza Virus Polymerase Acidic (PA) Endonuclease Domain Inhibitors

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, such as esters and amides, have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors . This suggests potential antiviral applications for similar compounds, including 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid.

Future Directions

The effectiveness of MTN against Alzheimer’s disease suggests potential future directions for research . Further studies could explore its mechanism of action and potential applications in the treatment of other diseases.

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h4-5,7,10H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHLKAPYHAYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463354
Record name 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

CAS RN

136759-35-8, 2471-69-4
Record name 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 7-methoxy-1,2-dihydro-3-naphthoic acid (0.22 g), 5% palladium-carbon (0.1 g) and methanol (20 ml) is subjected to catalytic reduction at room temperature under atmospheric pressure of H2. After hydrogen absorption has ceased, the catalyst is filtered off, and the filtrate is evaporated to dryness under reduced pressure to give 6-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid as colorless powder. To this product are added 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride (0.4 g), triethylamine (0.5 g) and N,N-dimethylformamide (10 ml), and the mixture is stirred. To this solution is added dropwise at room temperature diethyl phosphorocyanidate (1 ml). The mixture is stirred for one hour. After addition of water (100 ml), the reaction mixture is extracted with ethyl acetate. The organic layer is washed with water, dried and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane:acetone=1:1). The resulting oily product is dissolved in ethanol and the solution is treated with 5N ethanolic hydrogen chloride (1 ml). The mixture is diluted with ethyl ether, and then resulting precipitates are collected by filtration to give 1-(6-methoxy-1,2,3,4-tetrahydro-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl) piperazine hydrochloride (0.35 g) as colorless prisms, m.p. 220°-225° C. (decomp.).
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0.22 g
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palladium-carbon
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0.1 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Reactant of Route 2
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Reactant of Route 3
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Reactant of Route 4
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Reactant of Route 5
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Reactant of Route 6
6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

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